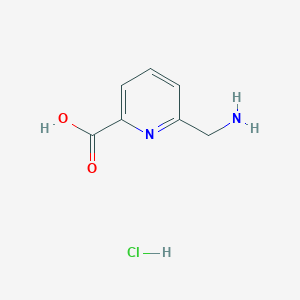

6-(Aminomethyl)picolinic acid hydrochloride

Vue d'ensemble

Description

6-(Aminomethyl)picolinic acid hydrochloride, also known as 6-AMPA or 6-AMPAHCl, is an organic compound derived from picolinic acid. It is a white, crystalline solid that is soluble in water and polar organic solvents. 6-AMPAHCl is used in scientific research and has a variety of applications, including as a reagent for the synthesis of other compounds and as a chelating agent for metal ions.

Applications De Recherche Scientifique

Antioxidant Activity Analysis

6-(Aminomethyl)picolinic acid hydrochloride plays a role in the study of antioxidants, which are crucial in various scientific fields like food engineering, medicine, and pharmacy. Analytical methods used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests, rely on chemical reactions that might involve complex formation with compounds like this compound. These methods assess the kinetics or equilibrium state of antioxidant activities, significantly contributing to the understanding and evaluation of antioxidant capacities in complex samples (Munteanu & Apetrei, 2021).

Enhancement of Redox Reactions in Environmental Remediation

In environmental science, particularly in the degradation of organic pollutants in wastewater, the role of redox mediators is pivotal. These mediators, potentially including derivatives of this compound, enhance the efficiency of redox reactions catalyzed by enzymes. This process plays a crucial role in the bioremediation of recalcitrant compounds, showcasing an application in environmental preservation and wastewater treatment technologies (Husain & Husain, 2007).

Zinc Absorption and Metabolism

The compound's involvement in metabolic pathways, particularly in zinc absorption, is another area of interest. This compound, through its picolinic acid component, plays a role in the facilitation of zinc absorption in the human body. This process is crucial for maintaining the balance of trace elements in the body, affecting overall health and the management of conditions related to zinc deficiency (Evans, 2009).

Corrosion Inhibition in Industrial Applications

The compound's application extends to the field of corrosion science, where it might be used as a component of corrosion inhibitors. These inhibitors protect metals and alloys from corrosive environments, ensuring the longevity and reliability of industrial equipment and infrastructure. The study of organic corrosion inhibitors, which could include this compound derivatives, is vital for developing safer, more efficient, and environmentally friendly corrosion protection methods (Goyal et al., 2018).

Mécanisme D'action

Target of Action

The primary target of 6-(Aminomethyl)picolinic acid hydrochloride is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

This compound interacts with its targets by binding to zinc finger proteins. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . This suggests that it may influence pathways related to zinc metabolism and homeostasis.

Result of Action

The molecular and cellular effects of this compound’s action are largely related to its inhibitory effect on zinc finger proteins. By disrupting the function of these proteins, the compound can inhibit viral replication and packaging . It has been shown to have anti-viral activity in vitro and in vivo .

Propriétés

IUPAC Name |

6-(aminomethyl)pyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-4-5-2-1-3-6(9-5)7(10)11;/h1-3H,4,8H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODQIATUVBXDTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2533449.png)

![(2-Methoxypyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2533450.png)

![Ethyl 5-(4-(trifluoromethoxy)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2533452.png)

![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one](/img/structure/B2533457.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)

![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)